molecular formula C34H38N2O5 B14859749 4-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(3-methoxybenzyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid

4-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(3-methoxybenzyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid

Cat. No.: B14859749
M. Wt: 554.7 g/mol
InChI Key: WONLBBBDIZDWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Azides and ethers.

Scientific Research Applications

4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The compound interacts with molecular targets such as amino acids and peptides, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid is unique due to its complex structure and the presence of both Fmoc and methoxyphenyl groups. This combination provides enhanced stability and specificity in peptide synthesis, making it a valuable tool in chemical and biological research .

Properties

Molecular Formula

C34H38N2O5

Molecular Weight

554.7 g/mol

IUPAC Name

4-[3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl]butanoic acid

InChI

InChI=1S/C34H38N2O5/c1-40-26-9-6-8-23(17-26)18-35-19-24-16-25(21-35)32(14-7-15-33(37)38)36(20-24)34(39)41-22-31-29-12-4-2-10-27(29)28-11-3-5-13-30(28)31/h2-6,8-13,17,24-25,31-32H,7,14-16,18-22H2,1H3,(H,37,38)

InChI Key

WONLBBBDIZDWOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3CC(C2)C(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CCCC(=O)O

Origin of Product

United States

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